molecular formula C17H34O2 B153911 Ethyl pentadecanoate CAS No. 41114-00-5

Ethyl pentadecanoate

Cat. No.: B153911
CAS No.: 41114-00-5
M. Wt: 270.5 g/mol
InChI Key: PTEYJUIKYIKULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pentadecanoate (C₁₇H₃₄O₂), also known as ethyl pentadecanoic acid ester, is a long-chain fatty acid ethyl ester. It is characterized by a 15-carbon saturated fatty acid (pentadecanoic acid) esterified with ethanol. This compound is commonly found in fermented beverages, such as baijiu (Chinese liquor), apple brandy, and wine, where it contributes to fruity, sweet, and honey-like aroma profiles . Its presence is closely linked to microbial activity during fermentation, particularly in the esterification of free fatty acids with ethanol . This compound is also identified in microbial cultures, such as Lactobacillus fermentum, suggesting its role as a metabolic byproduct .

Preparation Methods

Acid-Catalyzed Esterification

The most common method for ester synthesis involves acid-catalyzed esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. For ethyl pentadecanoate, this entails combining pentadecanoic acid with ethanol and sulfuric acid (H₂SO₄) under reflux. A Dean-Stark trap is often employed to remove water, shifting the equilibrium toward ester formation .

In a typical procedure, pentadecanoic acid and ethanol are mixed at molar ratios ranging from 1:9 to 1:12, with H₂SO₄ (1–3 wt%) as the catalyst. Reaction temperatures vary between 80°C and 100°C, with durations of 8–12 hours . For example, at 90°C with a 10:1 ethanol-to-acid ratio and 2% H₂SO₄, conversions exceeding 80% are achievable. The Dean-Stark trap enhances yield by continuously separating water, preventing reverse hydrolysis .

Ionic Liquid-Catalyzed Synthesis

Brønsted acidic ionic liquids (ILs) offer a greener alternative to traditional catalysts. For instance, [SB3-12][HSO₄], a surfactant-combined ionic liquid, has demonstrated high efficacy in esterifying oleic acid with ethanol, achieving 97% conversion under optimized conditions . This catalyst forms reverse micelles, creating microreactors that improve reactant interaction while minimizing ester hydrolysis.

Applied to this compound synthesis, [SB3-12][HSO₄] could be used at 5 wt% relative to pentadecanoic acid, with a 3:1 ethanol-to-acid molar ratio at 78°C for 3 hours . The IL’s dual functionality as both catalyst and surfactant enhances reaction efficiency and simplifies product separation via decantation.

Micro-Flow Reactor Systems

Continuous-flow microreactors enable precise control over reaction parameters, improving heat transfer and scalability. In a study on ethyl chrysanthemate synthesis, a copper stearate–phenylhydrazine catalyst in a micro-flow system achieved high yields by optimizing temperature (110–140°C) and reactant concentrations . Kinetic modeling revealed that excess olefin (2.5–3.0 equiv) suppresses byproduct formation, a principle applicable to this compound synthesis.

For pentadecanoic acid esterification, a microreactor could operate at 120–130°C with a 0.02 mol/L catalyst concentration and ethanol in slight excess (1.2:1 molar ratio). This setup may reduce reaction time to 2–4 hours while maintaining yields above 85% .

Optimization Strategies

Response Surface Methodology (RSM)

RSM and Box-Behnken designs are powerful tools for optimizing multivariable processes. In oleic acid esterification, a quadratic model predicted optimal conditions (90°C, 2.5% H₂SO₄, 10:1 ethanol ratio, 10 hours) with 92% conversion . Similar approaches for this compound could identify trade-offs between temperature, catalyst load, and stoichiometry.

Kinetic Modeling

Activation energy (Eₐ) and pre-exponential factors (A) derived from Arrhenius plots guide temperature adjustments. For example, in copper-catalyzed cyclopropanation, Eₐ values for main and side reactions were 71.77 kJ/mol and 104.07 kJ/mol, respectively . Lower Eₐ for the desired pathway suggests higher selectivity at moderate temperatures, a key consideration for this compound.

Analytical Characterization

Fourier-transform infrared (FTIR) spectroscopy and gas chromatography–mass spectrometry (GC-MS) are critical for validating product purity. FTIR peaks at 1740 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (C–O ester) confirm ester formation . GC-MS retention times and molecular ion peaks (e.g., m/z 284 for this compound) provide quantitative analysis, with acid value titration assessing unreacted pentadecanoic acid .

Industrial Scale-Up Considerations

Batch reactors with Dean-Stark traps remain cost-effective for small-scale production. However, microreactors offer advantages for large-scale continuous processes, including reduced waste and improved safety . Catalyst recyclability, as demonstrated by [SB3-12][HSO₄]’s five-cycle reuse without activity loss, further enhances economic viability .

Chemical Reactions Analysis

Types of Reactions: Ethyl pentadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Scientific Research Applications

Flavor and Aroma Enhancement

Ethyl pentadecanoate is recognized for its role in enhancing flavors and aromas in food products. As a long-chain fatty acid ester, it contributes to the olfactory profile of various food items, particularly in the formulation of fragrances and flavorings. Research indicates that long-chain esters like this compound can significantly affect the release characteristics of volatile aroma compounds, thus influencing sensory perception in food products .

Key Findings:

  • This compound alters the olfactory detection thresholds of aroma compounds.
  • It plays a crucial role in the scent formation of flavor products, making it valuable for flavor design .

Biotechnological Applications

In biotechnological contexts, this compound has been studied for its production through microbial fermentation processes. Specifically, thermotolerant yeast strains have been utilized to produce various fatty acid ethyl esters, including this compound. This production method is particularly advantageous in biofuel generation, where such esters serve as biodiesel components .

Case Study:

  • A study demonstrated the use of engineered Escherichia coli strains to produce fatty acid ethyl esters at pilot scales, highlighting the potential for large-scale production of biodiesel from renewable resources .

Chemical Characterization and Analysis

This compound has been identified in various natural sources and is significant in chemical characterization studies. For instance, it has been detected in certain plant species and is involved in the aroma profiles of wines . Its presence can be analyzed through advanced techniques such as gas chromatography coupled with mass spectrometry (GC-MS), which allows for detailed profiling of volatile compounds.

Applications in Research:

  • Utilized for differentiating wine varieties based on their aromatic profiles.
  • Contributes to understanding the chemical composition of various natural products .

Industrial Applications

In industrial settings, this compound can be employed as a solvent or a component in formulations requiring specific chemical properties. Its high purity (>99%) makes it suitable for applications where quality control is critical .

Potential Uses:

  • As a solvent in cosmetic formulations.
  • In the production of specialty chemicals where long-chain fatty acids are required.

Mechanism of Action

The mechanism of action of ethyl pentadecanoate involves its interaction with lipid metabolic pathways. As a fatty acid ester, it can be incorporated into lipid bilayers and affect membrane fluidity and function. It may also be metabolized by enzymes involved in fatty acid oxidation, influencing energy production and storage .

Comparison with Similar Compounds

Ethyl pentadecanoate belongs to a broader class of fatty acid ethyl esters (FAEEs), which share structural similarities but differ in chain length, saturation, and functional groups. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Compound Chain Length Molecular Formula Key Sources Aroma Profile Odor Threshold (μg/L)
Ethyl tetradecanoate C14 C₁₆H₃₂O₂ Wine, tequila, rum Floral, waxy 2.621
This compound C15 C₁₇H₃₄O₂ Baijiu, apple brandy Honey, sweet 1.274
Ethyl hexadecanoate C16 C₁₈H₃₆O₂ Wine, baijiu, mezcal Fatty, waxy 0.467
Ethyl octadecanoate C18 C₂₀H₄₀O₂ Distilled spirits Fatty, faint Not reported

Key Observations :

  • Chain Length and Aroma: Longer-chain esters (e.g., ethyl hexadecanoate) tend to exhibit "fatty" or "waxy" notes, while mid-chain esters like this compound are associated with sweeter profiles due to lower volatility .
  • Odor Threshold: this compound has a lower odor activity value (OAV = 1.274) compared to ethyl tetradecanoate (OAV = 2.621), indicating its aroma is less potent but still perceptible in complex matrices like wine .

Concentration Variations in Fermented Products

Compound Concentration in Baijiu (mg/kg) Apple Brandy (μg/L) Wine (μg/L)
This compound 0.0004 27.8–45.6 22.3–30.5
Ethyl hexadecanoate 0.0224 38.79 107.5
Ethyl tetradecanoate Not detected 3.69 24.5–32.1

Key Findings :

  • This compound is present in trace amounts compared to ethyl hexadecanoate, which dominates in many beverages due to its higher stability and abundance of palmitic acid precursors .
  • In apple brandy, this compound concentrations fluctuate significantly (27.8–45.6 μg/L), influenced by fermentation temperature and yeast strain .

Stability and Retention During Processing

This compound is sensitive to processing conditions:

  • Reverse Osmosis (RO) : Concentrations decrease by 20–30% under high pressure (5.5 MPa) without cooling, likely due to ester hydrolysis .
  • Water Deficit Stress: In wine, this compound levels drop by 67.7% under water deficit (+WD), whereas ethyl hexadecanoate remains unaffected .
  • Storage: Unlike ethyl hexadecanoate, which accumulates during aging, this compound shows variable trends, increasing in some wines but decreasing in others .

Biological Activity

Ethyl pentadecanoate, also known as this compound or pentadecanoic acid ethyl ester, is a fatty acid ester with the chemical formula C17H34O2C_{17}H_{34}O_{2}. This compound is primarily derived from pentadecanoic acid and is found in various natural sources, including certain plants and foods. Its biological activity has been the subject of multiple studies, highlighting its potential applications in health and nutrition.

  • Molecular Weight : 270.45 g/mol
  • Solubility : Practically insoluble in water; neutral pH
  • Structure : Aliphatic acyclic compound

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of inflammation and cellular health. Below are key findings from various studies:

Anti-Inflammatory Effects

A study conducted on fatty acid ethyl esters, including this compound, demonstrated significant anti-inflammatory properties. The research indicated that these compounds could reduce inflammation in experimental models by inhibiting inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) levels. Specifically, this compound was shown to decrease carrageenan-induced edema in rat models, indicating its potential use in treating inflammatory conditions .

Cytotoxicity and Cell Viability

Research involving human hepatoblastoma cells (HepG2) revealed that fatty acid ethyl esters, including this compound, could exert cytotoxic effects. The study found that high concentrations of these esters led to decreased cell proliferation and protein synthesis, suggesting a potential role in mediating ethanol-induced liver damage . The toxicological profile indicates that while these compounds can be harmful at elevated levels, they may also play a role in modulating cellular responses under specific conditions.

Data Table: Biological Activities of this compound

Activity Observation Reference
Anti-inflammatory Reduced edema and inflammatory markers in rat models
Cytotoxicity Decreased proliferation and protein synthesis in HepG2 cells
Biomarker Potential Found in coriander; may indicate dietary intake
Toxicity Profile Toxic effects observed at high concentrations; linked to liver damage

Case Studies and Research Findings

  • Anti-Inflammatory Study : In an experimental model using rats, both methyl palmitate and this compound were administered to evaluate their effects on inflammation. Results showed a significant reduction in edema and inflammatory cytokines, indicating their therapeutic potential against inflammatory diseases .
  • Cytotoxicity Assessment : A study assessed the impact of fatty acid ethyl esters on HepG2 cells. This compound was included among other esters tested for toxicity. The findings highlighted that these compounds could impair cell viability at high concentrations, which is critical for understanding their safety profile when used as dietary supplements or therapeutic agents .
  • Dietary Biomarker Research : this compound has been identified as a potential biomarker for dietary intake of coriander. This suggests that the compound not only has biological activity but also plays a role in nutritional biochemistry .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for ethyl pentadecanoate, and how do reaction conditions influence yield?

this compound can be synthesized via:

  • Alkylation of ethyl acrylate : Reacting 1-iodododecane with ethyl acrylate under basic conditions (e.g., K₂CO₃), achieving ~61% yield .
  • Hydroesterification : Using 1-tetradecene and ethanol with catalytic systems (e.g., transition metal catalysts), though yield data is less documented . Key factors affecting yield include catalyst type, solvent polarity, and reaction temperature. Researchers should optimize these parameters using design-of-experiments (DoE) approaches.

Q. How is this compound detected and quantified in complex biological matrices using GC-MS?

this compound is typically extracted with ethyl acetate or n-dodecane, followed by GC-MS analysis with a polar column (e.g., HP-5MS). Internal standards like mthis compound (C15:0 methyl ester) are critical for quantification, as they account for matrix effects and instrument variability . Retention indices (e.g., ~559 on HP-5MS) and mass fragmentation patterns (m/z 270 [M⁺], base peak at m/z 88) aid identification .

Q. What role does this compound play in natural product profiling (e.g., plant extracts or microbial metabolites)?

It serves as a biomarker for fatty acid metabolism in plants and microorganisms. For example, in Marchantia polymorpha, this compound is enriched in ethyl acetate extracts, suggesting its role in stress response pathways . Researchers should pair GC-MS with LC-QTOF/MS to cross-validate its presence and distinguish it from isomers (e.g., ethyl tetradecanoate) .

Advanced Research Questions

Q. How do environmental stressors (e.g., UV-B radiation, water deficit) affect this compound levels in plant systems?

In grapevines, water deficit (+WD) reduced this compound by 67.7% compared to controls, likely due to altered lipid peroxidation pathways . To study this, employ controlled-environment trials with GC-MS monitoring and multivariate analysis (e.g., PCA) to correlate abiotic stress with metabolite shifts.

Q. What are the challenges in resolving contradictory data on this compound concentrations across studies?

Discrepancies arise from:

  • Matrix effects : Lipid-rich matrices (e.g., seed oils) require SPE cleanup before GC-MS .
  • Method variability : Differences in internal standards (e.g., methyl vs. ethyl esters) and column types (polar vs. non-polar) impact quantification . Address these by standardizing protocols (e.g., AOAC guidelines) and reporting limit of detection (LOD) and quantification (LOQ).

Q. Can this compound act as a suitable internal standard for lipidomics studies?

While mthis compound is commonly used, this compound may co-elute with mid-chain fatty acid esters in non-polar columns. Its suitability depends on the sample matrix:

  • Advantages : High volatility and distinct fragmentation pattern .
  • Limitations : Overlaps with C16-C18 esters in complex mixtures. Validate using retention time locking (RTL) and spike-recovery experiments .

Q. What methodologies optimize the extraction of this compound from lipid-rich samples?

  • Liquid-liquid extraction (LLE) : Ethyl acetate (3x volumes) achieves >90% recovery in gastric fluid models .
  • Solid-phase microextraction (SPME) : Effective for headspace analysis in fermentation studies (e.g., wine or beer), minimizing co-extraction of non-volatile lipids . Compare methods using recovery rates and precision (%RSD < 10%).

Q. How can spectroscopic techniques (e.g., NMR, FTIR) complement GC-MS in structural elucidation of this compound?

  • ¹³C NMR : Confirm ester linkage via carbonyl resonance at ~170 ppm and ethoxy group at ~60 ppm.
  • FTIR : Identify ester C=O stretch at 1740 cm⁻¹ and C-O-C at 1250 cm⁻¹. Use hyphenated systems (e.g., GC-FTIR) for real-time structural validation .

Q. Methodological Recommendations

  • For synthesis : Prioritize alkoxycarbonylation over hydroesterification for higher reproducibility .
  • For quantification : Use mthis compound as an internal standard and report calibration curves (R² > 0.99) .
  • For ecological studies : Pair metabolomics with transcriptomics to link this compound levels to gene expression (e.g., FAD2 desaturases) .

Properties

IUPAC Name

ethyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEYJUIKYIKULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194057
Record name Ethyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41114-00-5
Record name Ethyl pentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41114-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pentadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041114005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41114-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PENTADECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2A096Y4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.